molecular formula C9H5ClFNO2 B13681234 5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13681234
M. Wt: 213.59 g/mol
InChI Key: IHBAXYITTVPRRZ-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid with acetic anhydride in the presence of acetic acid. This reaction is carried out under reflux conditions to form the benzoxazinone ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones and benzoxazinones, which have significant biological and pharmacological activities .

Scientific Research Applications

5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
  • 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
  • 8-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Uniqueness

5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity.

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

5-chloro-8-fluoro-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H5ClFNO2/c1-4-12-8-6(11)3-2-5(10)7(8)9(13)14-4/h2-3H,1H3

InChI Key

IHBAXYITTVPRRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=O)O1)Cl)F

Origin of Product

United States

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